Celecoxib Carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celecoxib Carboxylic Acid Methyl Ester is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2)
Mechanism of Action
Target of Action
Celecoxib Carboxylic Acid Methyl Ester primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts by selectively inhibiting the activity of COX-2 . This inhibition results in a decreased formation of prostaglandin precursors, leading to reduced inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid metabolism pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever .
Pharmacokinetics
This compound is extensively metabolized in the human body. The metabolism involves a sequential two-step oxidation pathway, initially involving methyl-hydroxylation to form hydroxy celecoxib, followed by further rapid oxidation to form celecoxib carboxylic acid . This process is primarily mediated by cytochrome P450 2C9 in the liver, with some contribution from CYP3A4 and CYP2C8 . The metabolites are excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing the production of prostaglandins, it alleviates symptoms associated with conditions like osteoarthritis and rheumatoid arthritis . Additionally, selective COX-2 inhibitors like Celecoxib have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2C9 enzyme, which plays a major role in the metabolism of celecoxib, can affect the drug’s pharmacokinetics and response . Furthermore, factors such as diet, concurrent medications, and disease states can also impact the drug’s absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
Celecoxib Carboxylic Acid Methyl Ester, like its parent compound Celecoxib, is likely to interact with the COX-2 enzyme . Celecoxib is known for its selective inhibition on COX-2 activity, barely affecting COX-1 activity . This interaction is crucial in the prostaglandin (PG) biosynthesis .
Cellular Effects
Considering its origin, it might influence cell function by modulating COX-2 activity . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through interactions with the COX-2 enzyme , possibly leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Celecoxib, from which it is derived, is known to be metabolized into Celecoxib Carboxylic Acid through a two-step oxidation pathway .
Metabolic Pathways
This compound is part of the metabolic pathway of Celecoxib. After absorption by humans, Celecoxib is extensively metabolized through a sequential two-step oxidation pathway, initially methyl-hydroxylation to hydroxy celecoxib and then further rapid oxidation to Celecoxib Carboxylic Acid .
Transport and Distribution
Celecoxib, its parent compound, is known to be extensively protein-bound, primarily to plasma albumin .
Subcellular Localization
Given its biochemical properties and the known behavior of its parent compound, Celecoxib, it is likely to be found wherever the COX-2 enzyme is localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Celecoxib Carboxylic Acid Methyl Ester typically involves the esterification of Celecoxib Carboxylic Acid. One common method includes the reaction of Celecoxib Carboxylic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a Claisen condensation to access the intermediate compound, followed by cyclo-condensation and esterification reactions. The continuous flow process offers advantages such as shorter reaction times and reduced chemical exposure .
Chemical Reactions Analysis
Types of Reactions
Celecoxib Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form Celecoxib Carboxylic Acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Tetrabutylammonium permanganate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is often employed for reduction reactions.
Substitution: Sodium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Celecoxib Carboxylic Acid.
Reduction: Celecoxib Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Celecoxib Carboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on COX-2 inhibition and related pathways.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Nimesulide: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Celecoxib Carboxylic Acid Methyl Ester is unique due to its specific ester functional group, which can be modified to alter its pharmacokinetic properties. This makes it a valuable compound for drug development and research.
Properties
IUPAC Name |
methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACEYSPFQLYBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624667 |
Source
|
Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189893-75-1 |
Source
|
Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.